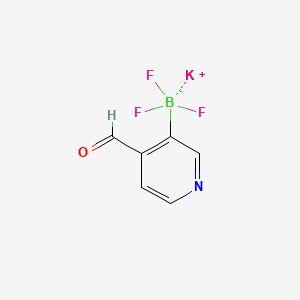

4-Chinolon-3-Carboxamid CB2-Ligand

Übersicht

Beschreibung

4-Chinolon-3-carboxamid CB2-Ligand ist ein selektiver, hoch affiner Ligand des Cannabinoidrezeptors vom Typ 2 (CB2). Cannabinoidrezeptoren, einschließlich CB1 und CB2, gehören zur Familie der G-Protein-gekoppelten Rezeptoren. Während CB1-Rezeptoren hauptsächlich im zentralen Nervensystem vorkommen, befinden sich CB2-Rezeptoren hauptsächlich in peripheren Geweben wie dem Immunsystem . Die Verbindung hat sich bei der Behandlung verschiedener Erkrankungen, einschließlich Osteoporose und Schmerzmanagement, als vielversprechend erwiesen .

2. Präparationsmethoden

Die Synthese von this compound umfasst mehrere Schritte. Ein üblicher Syntheseweg umfasst die folgenden Schritte:

Bildung des Chinolonkernes: Dies wird typischerweise durch die Cyclisierung eines geeigneten Anilinderivats mit einem β-Ketoester erreicht.

Einführung der Carboxamidgruppe: Dieser Schritt beinhaltet die Reaktion des Chinolon-Zwischenprodukts mit einem Amin zur Bildung des Carboxamids.

Funktionalisierung: Zusätzliche funktionelle Gruppen können eingeführt werden, um die Selektivität und Affinität der Verbindung für den CB2-Rezeptor zu verbessern.

Industrielle Produktionsmethoden können die Optimierung dieser Schritte für die großtechnische Synthese umfassen, um hohe Ausbeute und Reinheit zu gewährleisten.

Wissenschaftliche Forschungsanwendungen

4-Chinolon-3-carboxamid CB2-Ligand hat verschiedene wissenschaftliche Forschungsanwendungen:

Chemie: Es wird als Modellverbindung verwendet, um die Struktur-Aktivitäts-Beziehung von CB2-Liganden zu untersuchen.

Biologie: Die Verbindung wird verwendet, um die Rolle von CB2-Rezeptoren in verschiedenen biologischen Prozessen, einschließlich Immunantwort und Entzündung, zu untersuchen.

5. Wirkmechanismus

Der Wirkmechanismus von this compound beinhaltet die Bindung an den CB2-Rezeptor, der ein G-Protein-gekoppelter Rezeptor ist. Nach der Bindung aktiviert der Ligand den Rezeptor, was zu einer Kaskade von intrazellulären Signalereignissen führt. Diese Ereignisse können verschiedene physiologische Prozesse wie Immunantwort und Schmerzempfindung modulieren . Zu den beteiligten molekularen Zielen und Pfaden gehören die Hemmung der Adenylatcyclase, die Modulation von Ionenkanälen und die Aktivierung von Mitogen-aktivierten Proteinkinasen .

Wirkmechanismus

Target of Action

The primary target of the 4-Quinolone-3-Carboxamide CB2 Ligand is the Cannabinoid Receptor Type-2 (CB2) . This receptor belongs to the large family of G-protein-coupled receptors and is primarily located in peripheral nerve tissues such as immune organs, spleen, adrenal glands, heart, lungs, prostate, uterus, pancreas, and testes . It also has a presence in the Central Nervous System (CNS) .

Mode of Action

The 4-Quinolone-3-Carboxamide CB2 Ligand is a selective, high-affinity ligand of the CB2 receptor . It interacts with the CB2 receptor, displaying an in vitro Ki value of 0.6 nM . The ligand’s interaction with the CB2 receptor can induce changes in the receptor’s active or inactive states .

Biochemical Pathways

The CB2 receptor is part of the endocannabinoid system, which plays a crucial role in various physiological processes. Activation of the CB2 receptor can regulate energy metabolism disorders and has potential therapeutic effects in various disease models .

Pharmacokinetics

The balance between selectivity, activity, and pharmacokinetic properties is crucial in the design and synthesis of selective cb2 agonists .

Result of Action

In animal studies, the 4-Quinolone-3-Carboxamide CB2 Ligand at a dose of 6 mg/kg showed antinociceptive activity in a formalin test of nocifensive response in mice . , suggesting that the ligand might behave as an inverse agonist.

Action Environment

It’s known that the balance between hydrophilic and lipophilic properties is important for cb2 ligands . This balance can be influenced by various environmental factors, which in turn can affect the ligand’s action, efficacy, and stability.

Biochemische Analyse

Biochemical Properties

The 4-Quinolone-3-Carboxamide CB2 Ligand is known to interact with the CB2 receptor . This interaction is characterized by a high affinity, with an in vitro Ki value of 0.6 nM for CB2 . The CB2 receptor is primarily located in peripheral nerve tissues, including immune organs, spleen, adrenal glands, heart, lungs, prostate, uterus, pancreas, and testes .

Cellular Effects

The 4-Quinolone-3-Carboxamide CB2 Ligand has been shown to have significant effects on various types of cells and cellular processes. It influences cell function by interacting with the CB2 receptor . This interaction can lead to various effects on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The 4-Quinolone-3-Carboxamide CB2 Ligand exerts its effects at the molecular level through its interaction with the CB2 receptor . This interaction involves binding interactions with the receptor, potentially leading to enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It has been found to show antinociceptive activity in a formalin test of nocifensive response in mice .

Dosage Effects in Animal Models

In animal studies, it was found that the 4-Quinolone-3-Carboxamide CB2 Ligand at a dose of 6 mg/kg showed antinociceptive activity in a formalin test of nocifensive response in mice . The analgesic effect could not be significantly reversed by the CB2 antagonist AM630 treatment, suggesting that the 4-Quinolone-3-Carboxamide CB2 Ligand might behave as an inverse agonist .

Metabolic Pathways

It is known to interact with the CB2 receptor, which plays a role in various metabolic processes .

Transport and Distribution

Given its interaction with the CB2 receptor, it is likely that it may be transported and distributed in a manner similar to other ligands of this receptor .

Subcellular Localization

Given its interaction with the CB2 receptor, it is likely to be localized in areas where this receptor is present .

Vorbereitungsmethoden

The synthesis of 4-Quinolone-3-carboxamide CB2 ligand involves several steps. One common synthetic route includes the following steps:

Formation of the quinolone core: This is typically achieved through the cyclization of an appropriate aniline derivative with a β-keto ester.

Introduction of the carboxamide group: This step involves the reaction of the quinolone intermediate with an amine to form the carboxamide.

Functionalization: Additional functional groups can be introduced to enhance the compound’s selectivity and affinity for the CB2 receptor.

Industrial production methods may involve optimizing these steps for large-scale synthesis, ensuring high yield and purity.

Analyse Chemischer Reaktionen

4-Chinolon-3-carboxamid CB2-Ligand unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um zusätzliche funktionelle Gruppen einzuführen oder bestehende zu modifizieren.

Reduktion: Reduktionsreaktionen können verwendet werden, um den Chinolonkern oder die Carboxamidgruppe zu modifizieren.

Substitution: Substitutionsreaktionen werden häufig verwendet, um verschiedene Substituenten am Chinolonring oder an der Carboxamidgruppe einzuführen.

Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und verschiedene Nucleophile für Substitutionsreaktionen. Die gebildeten Hauptprodukte hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab.

Vergleich Mit ähnlichen Verbindungen

4-Chinolon-3-carboxamid CB2-Ligand ist aufgrund seiner hohen Selektivität und Affinität für den CB2-Rezeptor einzigartig. Zu ähnlichen Verbindungen gehören:

1,6-disubstituierte 4-Chinolon-3-carboxamide: Diese Verbindungen zeigen ebenfalls eine hohe Affinität für den CB2-Rezeptor, können aber unterschiedliche funktionelle Profile haben.

4-Chinolon-3-carboxamid Furan CB2-Agonist: Diese Verbindung ist ein weiterer hoch affiner Ligand für den CB2-Rezeptor mit antinozizeptiven und entzündungshemmenden Wirkungen.

Die Einzigartigkeit von this compound liegt in seinem spezifischen Substitutionsschema und seinen funktionellen Gruppen, die zu seiner hohen Selektivität und Affinität für den CB2-Rezeptor beitragen.

Eigenschaften

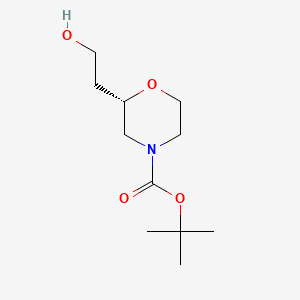

IUPAC Name |

N-(1-adamantyl)-8-methoxy-4-oxo-1-pentylquinoline-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H34N2O3/c1-3-4-5-9-28-16-21(24(29)20-7-6-8-22(31-2)23(20)28)25(30)27-26-13-17-10-18(14-26)12-19(11-17)15-26/h6-8,16-19H,3-5,9-15H2,1-2H3,(H,27,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGNQQLUXHGNAEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCN1C=C(C(=O)C2=C1C(=CC=C2)OC)C(=O)NC34CC5CC(C3)CC(C5)C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H34N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501043048 | |

| Record name | N-(Adamantan-1-yl)-8-methoxy-4-oxo-1-pentyl-1,4-dihydro-3-quinolinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501043048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

422.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1314230-69-7 | |

| Record name | N-(Adamantan-1-yl)-8-methoxy-4-oxo-1-pentyl-1,4-dihydro-3-quinolinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501043048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Oxa-1-azaspiro[3.3]heptane oxalate](/img/structure/B571905.png)

![2-[3-(N-Methylaminocarbonyl)phenyl]benzoic acid](/img/structure/B571906.png)

![6-nitropyrrolo[2,1-f][1,2,4]triazine-2,4(1H,3H)-dione](/img/structure/B571910.png)

![2-Bromo-5-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B571922.png)